Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate typically involves the reaction of 4-(dimethylamino)pyridine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar reactivity but lacking the ester group.
Methyl 4-aminopyridine-2-carboxylate: Another related compound with an amino group instead of a dimethylamino group.
Uniqueness
Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate is unique due to the presence of both the ester and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)7-8-4-5-11-9(6-8)10(13)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
ZYONCDIJTBKOSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.